3-cyano-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide
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Overview
Description
3-cyano-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a cyano group and a piperidinylmethyl substituent, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of the compound is the nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) . RORC2 is a promising target for the treatment of autoimmune diseases .
Mode of Action
The compound acts as an inverse agonist of RORC2 . It binds to RORC2 with high affinity, inhibiting the production of IL-17, a key pro-inflammatory cytokine . This interaction results in a reduction of inflammation, particularly in autoimmune conditions .
Biochemical Pathways
The compound’s action primarily affects the IL-17 pathway . IL-17 is a pro-inflammatory cytokine that plays a dominant role in inflammation, autoimmunity, and host defense . By inhibiting the production of IL-17, the compound can reduce inflammation and potentially alleviate symptoms of autoimmune diseases .
Pharmacokinetics
These properties suggest that the compound can be effectively absorbed and distributed in the body, metabolized without rapid degradation, and excreted in a controlled manner .
Result of Action
The primary result of the compound’s action is a reduction in IL-17 levels . This leads to a decrease in inflammation, as IL-17 stimulates resident cells to secrete chemokines and other pro-inflammatory mediators . In a preclinical in vivo animal model, the compound was able to reduce IL-17 levels and skin inflammation upon oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves the cyanoacetylation of amines. This process can be carried out using different methods:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by room temperature stirring overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
3-cyano-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share the cyanoacetamide core and are used in similar synthetic applications.
Benzamide Derivatives: Compounds with a benzamide core that exhibit various biological activities.
Uniqueness
3-cyano-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a cyano group and a piperidinylmethyl substituent makes it a versatile molecule for various applications .
Properties
IUPAC Name |
3-cyano-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c19-11-15-2-1-3-16(10-15)18(22)20-12-14-4-7-21(8-5-14)17-6-9-23-13-17/h1-3,10,14,17H,4-9,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQMOYMSYGRIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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